4-(Aminomethyl)thiazole hydrochloride

Beschreibung

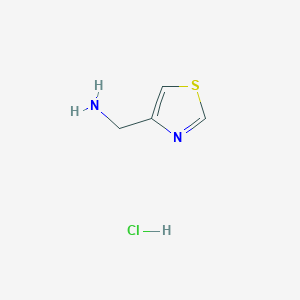

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,3-thiazol-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKXTRRWXZPGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625847 | |

| Record name | 1-(1,3-Thiazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117043-86-4 | |

| Record name | 1-(1,3-Thiazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 4-Hydroxymethylthiazole

The thiazole ring is constructed using a Hantzsch-type condensation reaction. For example, reacting α-haloketones with thioamides in polar solvents like acetone or tetrahydrofuran yields 4-hydroxymethylthiazole. Key parameters include:

In one protocol, 2,2-dimethyl-4-methylene-1,3-dioxane was condensed with thio-iso-butanamide in acetone under reflux, yielding 2-isopropyl-4-hydroxymethylthiazole with a 54–56% yield. Adjusting the starting materials to prioritize the 4-hydroxymethyl group could directly yield the desired intermediate.

Chlorination to 4-Chloromethylthiazole

The hydroxymethyl group is converted to chloromethyl using chlorinating agents such as thionyl chloride (SOCl₂) or sulfur oxychloride (SO₂Cl₂).

-

Solvent : Dichloromethane or chloroform.

-

Conditions : 0–5°C initially, followed by stirring at room temperature for 10–12 hours.

For instance, treating 4-hydroxymethylthiazole (6.6 g) with SOCl₂ (6.6 g) in dichloromethane (60 mL) at 5°C yielded 4-chloromethylthiazole with a 90–99% conversion rate.

Substitution with Ammonia

The chloromethyl intermediate undergoes nucleophilic substitution with aqueous ammonia to introduce the aminomethyl group.

In a representative procedure, 4-chloromethylthiazole (8.5 g) reacted with 40% aqueous ammonia (90 mL) at 50–60°C for 12 hours, followed by extraction with dichloromethane and purification via column chromatography. The free base was treated with hydrochloric acid to yield 4-(aminomethyl)thiazole hydrochloride with an estimated 60–70% yield.

Table 1: Chlorination-Substitution Method Optimization

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydroxymethyl Synthesis | Thio-iso-butanamide, acetone, reflux | 54–56 |

| Chlorination | SOCl₂, CH₂Cl₂, 0–5°C → rt | 90–99 |

| Ammonia Substitution | 40% NH₃, 50–60°C, 12 hrs | 60–70* |

*Estimated based on analogous methylamine substitution.

Reductive Amination of 4-Formylthiazole

An alternative route involves the reductive amination of 4-formylthiazole, though this method is less direct.

Synthesis of 4-Formylthiazole

4-Formylthiazole is prepared via Pd/BaSO₄-catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride in xylene at 140°C. While this method yields 4-formylthiazole efficiently, further steps are required to introduce the aminomethyl group.

Reductive Amination

The formyl group is converted to aminomethyl via reductive amination using ammonium acetate and a reducing agent like sodium cyanoborohydride (NaBH₃CN).

-

Solvent : Methanol or ethanol.

-

Conditions : Room temperature, 12–24 hours.

This method remains theoretical for this compound, as no direct examples were found in the literature.

Direct Cyclization Strategies

Thiazole ring formation with pre-installed aminomethyl groups is challenging due to the reactivity of primary amines. However, protected amine derivatives (e.g., phthalimide or Boc-protected amines) could be used.

Protected Amine Approach

-

Synthesis of Protected Aminomethyl Precursor : React phthalimide-protected aminomethyl ketone with a thioamide.

-

Cyclization : Form the thiazole ring under acidic conditions.

-

Deprotection : Remove the protecting group using hydrazine (phthalimide) or TFA (Boc).

This method’s success depends on the stability of the protecting group during cyclization.

Critical Analysis of Methodologies

Chlorination-Substitution vs. Reductive Amination

-

Efficiency : Chlorination-substitution offers higher yields (60–70%) and fewer steps compared to reductive amination.

-

Scalability : The use of aqueous ammonia in substitution avoids specialized equipment required for hydrogenation.

-

Functional Group Tolerance : Chlorination-substitution is less sensitive to steric hindrance than reductive amination.

Challenges in Direct Cyclization

-

Amine Reactivity : Free amines interfere with cyclization reagents, necessitating protection/deprotection steps.

-

Yield Penalty : Additional steps reduce overall yield (estimated 40–50% for three-step sequences).

Industrial Considerations

For large-scale production, the chlorination-substitution method is preferred due to:

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Aminomethyl)thiazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-(Aminomethyl)thiazole hydrochloride serves as a crucial intermediate in synthesizing various pharmaceuticals. Its thiazole structure enhances biological activity, making it a valuable building block for drugs targeting infectious diseases and cancer.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of 4-(aminomethyl)thiazole exhibited potent cytotoxicity against human gastric cancer cell lines (HGC-27) . The squaramide derivative showed selective cytotoxicity, indicating the potential of thiazole derivatives in cancer therapy.

- Antiviral Properties : Research indicated that thiazole-containing compounds displayed antiviral activity against Coxsackievirus B, highlighting their potential in treating viral infections .

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its ability to inhibit specific biochemical pathways in pests and pathogens enhances crop protection.

Data Table: Agrochemical Applications

| Compound | Application | Mechanism |

|---|---|---|

| 4-(Aminomethyl)thiazole | Herbicide | Inhibits photosynthesis pathways |

| 4-(Aminomethyl)thiazole | Fungicide | Disrupts fungal cell wall synthesis |

Biochemical Research

This compound is frequently used as a reagent in various biochemical assays, particularly for exploring enzyme inhibition and receptor interactions. Its role aids in understanding complex biological processes.

Research Highlights

- Enzyme Inhibition Studies : Studies have shown that derivatives of thiazoles can inhibit specific enzymes involved in metabolic pathways, providing insights into drug design .

- Receptor Interaction : Research has illustrated the use of thiazole derivatives to study receptor-ligand interactions, which is vital for developing new therapeutic agents .

Material Science

In material science, this compound is applied in developing specialty polymers and coatings. The chloromethyl group facilitates cross-linking, enhancing the durability and performance of materials.

Material Properties

- Cross-linking Agent : The compound's ability to act as a cross-linking agent improves the mechanical properties of polymers.

- Durability Enhancement : Coatings incorporating this thiazole derivative show increased resistance to environmental degradation.

Diagnostic Applications

The derivatives of 4-(aminomethyl)thiazole are being investigated for use in diagnostic tests. They can serve as markers or probes, enhancing the sensitivity and specificity of detection methods in clinical settings.

Diagnostic Innovations

Wirkmechanismus

The mechanism of action of 4-(Aminomethyl)thiazole hydrochloride involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural analogues, their properties, and applications:

Key Observations :

Substituent Effects: Electron-Donating Groups (e.g., aminomethyl in the target compound) enhance solubility and reactivity in aqueous systems, making them suitable for drug formulation . Bulky Groups (e.g., phthalimido ethyl in ) reduce membrane permeability but improve target specificity in biological systems. Halogenated Derivatives (e.g., chloromethyl in ) exhibit higher reactivity in nucleophilic substitutions, useful for synthesizing complex heterocycles.

Pharmacological Activities: Antifungal/Antimicrobial: Thiazole derivatives with tert-butyl or aryl groups (e.g., 2-amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole) show enhanced antifungal activity due to improved lipophilicity and membrane penetration . MAO Inhibition: Compounds like Ag 307 (2-amino-(4-isothioureylmethylene)-thiazole dihydrochloride) demonstrate monoamine oxidase inhibitory activity, highlighting the pharmacological versatility of thiazole cores .

Biologische Aktivität

4-(Aminomethyl)thiazole hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an extensive overview of its biological properties, including anticancer, antimicrobial, antioxidant, and other therapeutic potentials, supported by relevant data tables and case studies.

Overview of this compound

This compound is a derivative of thiazole, a five-membered heterocyclic compound known for its versatile biological activities. The thiazole moiety has been extensively studied for its role in various therapeutic agents, including anticancer and antimicrobial drugs.

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. Specifically, this compound has shown effectiveness against several cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Assays :

- In vitro studies have demonstrated that derivatives containing the thiazole ring can significantly inhibit the growth of various cancer cells. For instance, compounds with structural modifications at specific positions on the thiazole ring have been tested against NCI-H522 (non-small cell lung cancer), HT29 (colon cancer), and MCF7 (breast cancer) cell lines, showing IC50 values ranging from 0.06 µM to 2.5 µM .

-

Structure-Activity Relationship (SAR) :

- The presence of electron-donating groups (e.g., methyl groups) on the phenyl ring enhances cytotoxic activity. For example, a compound with a p-dimethyl substitution exhibited significant activity against both Jurkat and A-431 cell lines, with IC50 values lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

Antibacterial and Antifungal Effects

- Antibacterial Studies : Various studies have highlighted the antibacterial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to 4-(aminomethyl)thiazole were found to exhibit potent activity comparable to standard antibiotics like norfloxacin .

- Antifungal Activity : Thiazole derivatives have shown significant antifungal effects against pathogens such as Candida albicans and Aspergillus niger, with some compounds achieving MIC values comparable to fluconazole .

Antioxidant Properties

The antioxidant potential of this compound is another area of interest.

- Mechanism of Action : Studies suggest that the compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in various biological systems .

- In Vivo Studies : In animal models, thiazole derivatives have demonstrated protective effects against radiation-induced damage, indicating their potential as radioprotective agents .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Effectiveness | Cell Lines/Pathogens Tested | IC50/MIC Values |

|---|---|---|---|

| Anticancer | High | NCI-H522, HT29, MCF7 | 0.06 - 2.5 µM |

| Antibacterial | Moderate to High | Staphylococcus aureus, E. coli | Comparable to norfloxacin |

| Antifungal | Moderate | Candida albicans, Aspergillus niger | MIC = 24-42 µg/mL |

| Antioxidant | Significant | Various in vivo models | Not specified |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CD₃OD) confirms structural integrity. For example, aminomethyl protons appear at δ 4.43–4.67 ppm, while thiazole carbons resonate at 120–160 ppm .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 115.0 [M+H]⁺ for the parent compound) .

- IR Spectroscopy : Key bands include N-H stretches (~2965 cm⁻¹) and C-S vibrations (~783 cm⁻¹) .

Q. Advanced Research Focus

- High-Resolution MS (HRMS) : Resolves isotopic patterns for exact mass validation (e.g., HRMS error < 2 ppm) .

- 2D NMR (COSY, HSQC) : Assigns complex proton-carbon correlations in multi-substituted thiazoles .

How can computational methods enhance the design of 4-(Aminomethyl)thiazole derivatives for biological activity?

Q. Advanced Research Focus

- In Silico Screening : Molecular docking (AutoDock, Schrödinger) predicts binding affinities to targets like kinase enzymes or antimicrobial proteins .

- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with bioactivity using descriptors like logP or HOMO-LUMO gaps .

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose novel routes for derivatives, prioritizing atom economy .

What methodologies ensure stability and proper handling of this compound in experimental settings?

Q. Basic Research Focus

- Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis or oxidation .

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid moisture absorption .

- Stability Assays : Monitor degradation via accelerated stability testing (40°C/75% RH) with HPLC quantification .

How can researchers verify purity when commercial sources lack analytical data?

Q. Advanced Research Focus

- Third-Party Analysis : Contract labs can perform ICP-MS (trace metals), Karl Fischer titration (water content), and chiral HPLC (enantiopurity) .

- Cross-Validation : Compare NMR/IR data with published spectra (e.g., PubChem or NIST databases) .

- Elemental Analysis : CHNS quantification ensures stoichiometric consistency (e.g., C₅H₈ClN₂S requires C 32.07%, H 4.30%) .

What mechanistic insights explain the efficiency of catalytic Staudinger reductions in synthesizing aminomethyl-thiazoles?

Advanced Research Focus

The Staudinger reduction converts azides to amines via phosphine intermediates:

- Catalyst Role : Triphenylphosphine (PPh₃) forms iminophosphorane intermediates, enabling selective reduction of 5-(azidomethyl)thiazole to this compound with >80% yield .

- Kinetic Studies : Variable-temperature NMR tracks intermediate stability, optimizing reaction times .

How do structural modifications of this compound influence its pharmacological profile?

Q. Advanced Research Focus

- Bioisosteric Replacement : Substituting the thiazole ring with oxadiazole () enhances metabolic stability but may reduce solubility .

- Pro-drug Design : Esterification of the aminomethyl group improves membrane permeability, validated via Caco-2 cell assays .

What are the challenges in scaling up this compound synthesis for preclinical studies?

Q. Basic Research Focus

- Solvent Recovery : Distillation of 1,2-dichloroethane requires careful management due to toxicity .

- Batch vs. Flow Chemistry : Continuous flow systems reduce exothermic risks during chlorination steps .

How do advanced NMR techniques resolve ambiguities in thiazole derivative structures?

Q. Advanced Research Focus

- NOE Experiments : Spatial proximity of protons (e.g., aminomethyl to thiazole-CH) confirms regiochemistry .

- Dynamic NMR : Detects rotational barriers in hindered derivatives, clarifying conformational preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.